molecular formula C11H14N4O B13220814 1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13220814
M. Wt: 218.26 g/mol
InChI Key: LCISPQXAMNVUJB-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-4-ethyl-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-3-10-7(2)14-15(11(10)16)9-4-8(12)5-13-6-9/h4-6,10H,3,12H2,1-2H3

InChI Key

LCISPQXAMNVUJB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN(C1=O)C2=CN=CC(=C2)N)C

Origin of Product

United States

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